二水合溴化铁(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

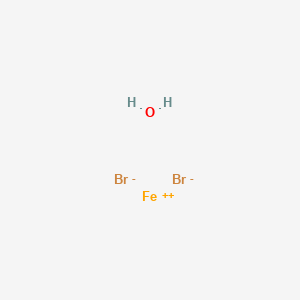

Iron (II) bromide hydrate, also known as Ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr2.xH2O, where x is approximately 5-6 . It is a common precursor to other iron compounds . This compound is a pale-colored solid .

Synthesis Analysis

Iron (II) bromide hydrate can be synthesized using a methanol solution of concentrated hydrobromic acid and iron powder . The reaction of iron with bromine also results in the formation of Iron (II) Bromide . The reactions can be represented as follows:

Molecular Structure Analysis

Iron (II) bromide hydrate has a molecular weight of 233.67 g/mol . It forms a layer lattice of the CdI2 type . The structure consists of isolated metal centers cross-linked with halides . It crystallizes with the CdI2 structure, featuring close-packed layers of bromide ions, between which are located Fe (II) ions in octahedral holes .

Physical And Chemical Properties Analysis

Iron (II) bromide hydrate appears as a light yellow to orange crystalline solid at room temperature . It is highly soluble in water and has a molar mass of approximately 215.65 g/mol . This compound is known for its high melting point, around 638 degrees Celsius, and its boiling point is estimated to be 921 degrees Celsius .

科学研究应用

Pharmaceutical Intermediate

- Field : Pharmaceutical Industry

- Application : Iron (II) bromide hydrate is widely used as a pharmaceutical intermediate .

- Results : The outcomes obtained would also depend on the specific pharmaceutical process. In general, Iron (II) bromide hydrate can contribute to the synthesis of various pharmaceutical products .

Catalyst in Organic Synthesis

- Field : Organic Chemistry

- Application : Iron (II) bromide hydrate acts as a catalyst in various reactions, contributing to the synthesis of several important organic compounds .

- Method : In the field of organic synthesis, Iron (II) bromide hydrate is often used as a Lewis acid catalyst in various reactions including the bromination of aromatic compounds . The specific methods of application or experimental procedures would depend on the particular reaction.

- Results : As a catalyst, Iron (II) bromide hydrate can speed up the reaction and increase the yield of the desired organic compounds .

Research and Development

- Field : Research and Development

- Application : Iron (II) bromide hydrate is often used in laboratories for experimentation and research due to its unique characteristics .

- Results : The outcomes obtained would also depend on the specific research project. In general, Iron (II) bromide hydrate can contribute to various scientific discoveries and advancements .

Water Treatment

- Field : Environmental Science

- Application : Iron (II) bromide hydrate, like most metal bromide compounds, is water-soluble and can be used in water treatment .

- Results : The outcomes obtained would also depend on the specific water treatment process. In general, Iron (II) bromide hydrate can contribute to the treatment of water by reacting with certain contaminants to form insoluble compounds that can be easily removed .

Creation of Light-Sensitive Materials

- Field : Material Science

- Application : Iron (II) bromide hydrate finds its application in the creation of light-sensitive materials .

- Results : The outcomes obtained would also depend on the specific process. In general, Iron (II) bromide hydrate can contribute to the creation of light-sensitive materials that have various applications in industries such as electronics and optics .

Synthesis of Other Iron Compounds

安全和危害

Iron (II) bromide hydrate can cause moderate to severe irritation of the eyes. It can also cause irritation, redness, and pain to the skin. Inhalation of dust can cause coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. Ingestion of soluble iron salts may cause poisoning .

属性

IUPAC Name |

iron(2+);dibromide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNEGXELTXFTH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Fe+2].[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2FeH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron (II) bromide hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)